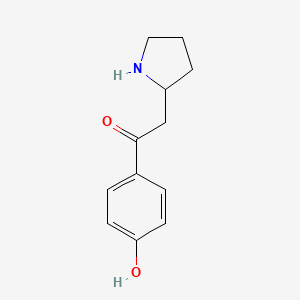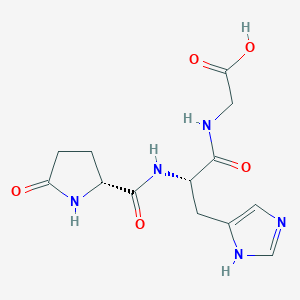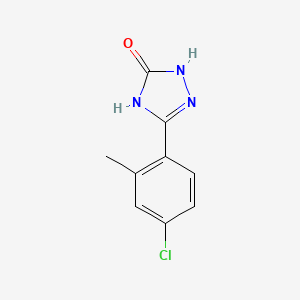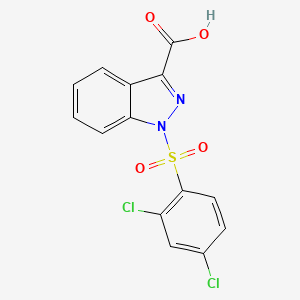
3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol citrate is a complex organic compound that features a pyrrolidine ring substituted with isopentyl and propyl groups, attached to a phenol moiety
Métodos De Preparación
The synthesis of 3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol citrate typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolidine ring, followed by the introduction of isopentyl and propyl groups through alkylation reactions. The phenol group is then attached via a substitution reaction. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Análisis De Reacciones Químicas
3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol citrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of ketones or carboxylic acids.
Reduction: Using reducing agents like lithium aluminum hydride, the compound can be reduced to its corresponding alcohols.
Substitution: Halogenation or nitration can occur at the phenol ring, depending on the reagents and conditions used.
Hydrolysis: The citrate ester can be hydrolyzed under acidic or basic conditions to yield the free phenol and citric acid.
Aplicaciones Científicas De Investigación
3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol citrate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s interactions with biological molecules make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an analgesic or anti-inflammatory agent, given its structural similarity to known bioactive compounds.
Industry: It may be utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol citrate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds include other pyrrolidine derivatives with varying alkyl substitutions. For example:
3-(1-Butyl-3-propyl-3-pyrrolidinyl)phenol: This compound has a butyl group instead of an isopentyl group, which may affect its biological activity and chemical reactivity.
3-(1-Methyl-3-propyl-3-pyrrolidinyl)phenol: The presence of a methyl group can lead to different pharmacokinetic properties and potency.
The uniqueness of 3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol citrate lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to its analogs.
Propiedades
Número CAS |
37627-59-1 |
|---|---|
Fórmula molecular |
C24H37NO8 |
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
2-hydroxypropane-1,2,3-tricarboxylic acid;3-[1-(3-methylbutyl)-3-propylpyrrolidin-3-yl]phenol |
InChI |
InChI=1S/C18H29NO.C6H8O7/c1-4-9-18(16-6-5-7-17(20)13-16)10-12-19(14-18)11-8-15(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,13,15,20H,4,8-12,14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
ZCCPLOVSFHPFHT-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CCN(C1)CCC(C)C)C2=CC(=CC=C2)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-Chloro-5-methoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12902272.png)


![1-(4-Bromophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12902289.png)

![Ethyl 2-cyano-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)acrylate](/img/structure/B12902310.png)
![N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine](/img/structure/B12902316.png)



![Furo[2,3-f]-1,3-benzodioxole, 6,7-dihydro-6-methyl-](/img/structure/B12902341.png)


